3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate
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Overview
Description
3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate is a chemical compound with the molecular formula C15H15BrO4S and a molecular weight of 371.25 g/mol. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonate ester group attached to a benzene ring. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 5-bromo-2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It participates in palladium-catalyzed Suzuki coupling reactions with various aryl or heteroaryl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used. The reactions are performed under an inert atmosphere, usually nitrogen or argon.
Major Products
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reactant in palladium-catalyzed Suzuki coupling reactions to synthesize biaryl compounds.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of functional materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group in substitution reactions, while the sulfonate ester group provides stability to the molecule. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate: Characterized by the presence of a bromine atom, a methoxy group, and a sulfonate ester group.
This compound: Similar structure but with different substituents on the benzene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which makes it a versatile reactant in various chemical reactions. Its ability to participate in both substitution and coupling reactions enhances its utility in synthetic chemistry.
Properties
IUPAC Name |
(3,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO4S/c1-10-6-11(2)8-13(7-10)20-21(17,18)15-9-12(16)4-5-14(15)19-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLGSWRGMMAWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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